molecular formula C10H7NS2 B11954181 2-Methylthieno[3,2-e][1,3]benzothiazole

2-Methylthieno[3,2-e][1,3]benzothiazole

Cat. No.: B11954181
M. Wt: 205.3 g/mol
InChI Key: SHVICLDRELWJPH-UHFFFAOYSA-N
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Description

2-Methylthieno[3,2-e][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining a thieno and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthieno[3,2-e][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the condensation reaction . Another approach involves the use of microwave irradiation to accelerate the reaction, providing high yields under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthieno[3,2-e][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens in chloroform or nucleophiles in polar solvents like DMF.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylthieno[3,2-e][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

  • 2-Methylthieno[2,3-e][1,3]benzothiazole
  • 2-Methylthieno[3,2-g][1,3]benzothiazole
  • 2-Methylthieno[2,3-g][1,3]benzothiazole

Comparison: 2-Methylthieno[3,2-e][1,3]benzothiazole is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic accessibility, making it a valuable target for research and development .

Properties

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

2-methylthieno[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C10H7NS2/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3

InChI Key

SHVICLDRELWJPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2C=CS3

Origin of Product

United States

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